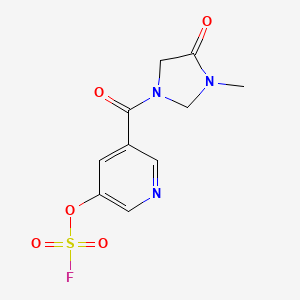![molecular formula C12H12N2O4 B2485902 2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866151-34-0](/img/structure/B2485902.png)
2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of cyclopropane derivatives, including those with significant biological activity, involves various strategies such as condensation reactions, cyclopropanation, and subsequent modifications of the cyclopropane core. For example, a molecule with antiproliferative activity was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with specific amines, showcasing the versatility of cyclopropane derivatives in synthesis processes (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives reveals critical insights into their conformation and stereochemistry. For instance, X-ray diffraction studies on various cyclopropane derivatives highlight the influence of substituents on the cyclopropane ring's planarity and the orientation of functional groups relative to the core structure (Korp et al., 1983).
Chemical Reactions and Properties
Cyclopropane derivatives undergo a range of chemical reactions, including cycloisomerization and ring-opening reactions, influenced by the presence of donor-acceptor configurations and the catalytic conditions employed. These reactions are pivotal in constructing complex molecules with diverse functional groups and biological activities (Zhu et al., 2016).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular conformation and the nature of substituents. Studies on the crystal structures of these compounds reveal varied inclusion modes and host-guest interactions, demonstrating the importance of physical properties in understanding the behavior of these molecules in different environments (Csöregh et al., 1992).
Chemical Properties Analysis
The chemical properties of "2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid" and related derivatives, including reactivity, stability, and interaction with biological targets, are central to their potential applications. For example, the synthesis and modification processes often aim to enhance certain chemical properties, such as increasing stability or modulating reactivity towards specific biological targets (Wang et al., 2010).
Scientific Research Applications
Ethylene Precursor Study in Plants
Research has identified 1-(malonylamino)cyclopropane-1-carboxylic acid, a structural analog of 2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), which is an ethylene precursor in plants. This discovery was made in light-grown wheat leaves and confirmed using gas chromatography-mass spectrometry, emphasizing the role of cyclopropane derivatives in plant biology and ethylene production (Hoffman, Yang, & McKeon, 1982).
Diverse Biological Activities
A study discussed the biological diversity of natural products containing cyclopropane moieties like 1-aminocyclopropane-1-carboxylic acid and its structural analogs. These compounds are known for their range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. The research covers their isolation, characterization, total synthesis, and resultant biological activities, highlighting the significance of cyclopropane derivatives in various biological contexts (Coleman & Hudson, 2016).
Antiproliferative Activity in Cancer Research
Research has been conducted on the synthesis of compounds structurally related to 2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, demonstrating significant inhibitory activity against some cancer cell lines. This indicates its potential application in cancer research and therapy, underscoring the importance of these compounds in medical science (Lu et al., 2021).
Novel Flavor Synthesis
A study on the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, a derivative of cyclopropane carboxylic acid, was conducted for potential applications in flavor creation. The research demonstrates the versatility of cyclopropane derivatives in the field of chemistry, particularly in the synthesis of novel flavors (Lu Xin-y, 2013).
Mechanism of Action
properties
IUPAC Name |
2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-10(15)6-1-3-7(4-2-6)14-11(16)8-5-9(8)12(17)18/h1-4,8-9H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJKDUDMQAVQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)
![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)


![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)
![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)
